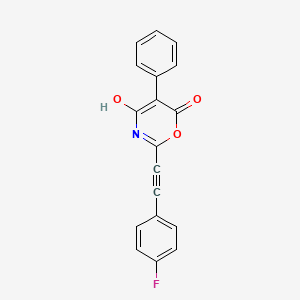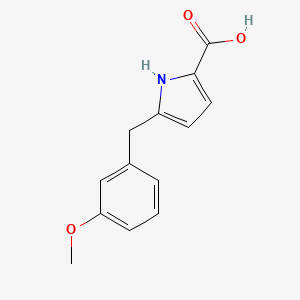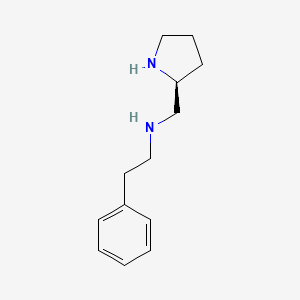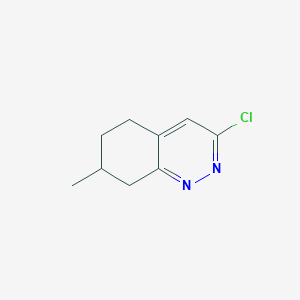
4-(9H-fluoren-9-yl)methyl 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9H-fluoren-9-yl)methyl 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is a versatile small molecule scaffold used primarily in research and development. It is known for its stability and utility in various chemical reactions, making it a valuable compound in the field of synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-fluoren-9-yl)methyl 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate typically involves the reaction of fluorenylmethanol with tert-butyl piperazine-1,4-dicarboxylate in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound readily available for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(9H-fluoren-9-yl)methyl 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(9H-fluoren-9-yl)methyl 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(9H-fluoren-9-yl)methyl 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the context of its application and the specific targets involved .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-(9H-fluoren-9-yl)methyl 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate include:
- N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 4-tert-butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate
Uniqueness
What sets this compound apart is its unique combination of stability and reactivity, making it a valuable tool in synthetic chemistry and various research applications .
Propiedades
Fórmula molecular |
C26H32N2O5 |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
1-O-tert-butyl 4-O-(9H-fluoren-9-ylmethyl) 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C26H32N2O5/c1-26(2,3)33-25(31)28-14-13-27(16-18(28)12-15-29)24(30)32-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23,29H,12-17H2,1-3H3 |
Clave InChI |
OYCLXSUWXOWEND-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1CCO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole](/img/structure/B11779137.png)

![2-(4-Bromophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11779163.png)




![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B11779191.png)






